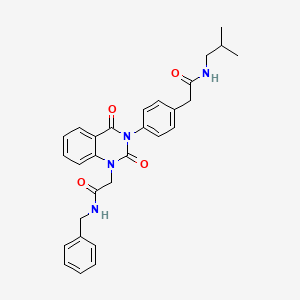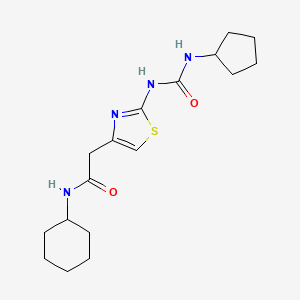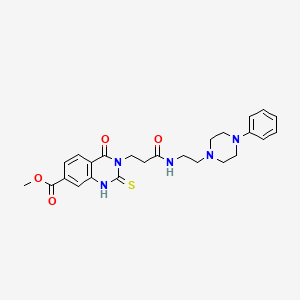
N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone moiety and a pyrrolidinone group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-oxo-3,4-dihydrophthalazine with an appropriate alkylating agent to introduce the phthalazinone moiety. This is followed by the introduction of the pyrrolidinone group through a series of nucleophilic substitution reactions. The final step often involves the coupling of the intermediate with ethanediamide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the phthalazinone and pyrrolidinone groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of cancer cell proliferation or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: Shares the phthalazinone moiety but differs in the substituents attached to the core structure.
Olaparib: A PARP inhibitor with a similar phthalazinone scaffold, used in cancer therapy.
Uniqueness
N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE is unique due to its combination of the phthalazinone and pyrrolidinone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H21N5O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
InChI |
InChI=1S/C18H21N5O4/c24-15-7-3-9-23(15)10-4-8-19-17(26)18(27)20-11-14-12-5-1-2-6-13(12)16(25)22-21-14/h1-2,5-6H,3-4,7-11H2,(H,19,26)(H,20,27)(H,22,25) |
InChI Key |
DYSLWZMBIWHASV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dibromo-4-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenyl benzoate](/img/structure/B11274068.png)

![N-(2-Ethoxyphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide](/img/structure/B11274080.png)
![2-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11274083.png)

![N-(4-fluorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11274104.png)

![Tert-butyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11274117.png)
![ethyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B11274118.png)


![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]nicotinamide](/img/structure/B11274136.png)
![N-(3-methoxyphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274142.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide](/img/structure/B11274151.png)
